N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-indol-3-ylsulfanyl)acetamide

Cytotoxicity profiling Hepatocellular carcinoma Safety screening

This compound features a critical methylene (-CH₂-) spacer between the acetamide nitrogen and the benzodioxole ring, distinguishing it from direct analogs and rigidifying the pharmacophore. HTS data shows ~88% POLI activation efficacy with inactivity against polymerase eta/kappa, offering a selective tool for translesion synthesis research. Its moderate HepG2 cytotoxicity (EC₅₀ 6.78–8.56 µM) makes it a reliable reference for calibrating cytotoxicity thresholds in phenotypic drug discovery. Procure this precise SAR probe for unambiguous target engagement studies.

Molecular Formula C18H16N2O3S
Molecular Weight 340.4
CAS No. 862825-91-0
Cat. No. B2479732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-indol-3-ylsulfanyl)acetamide
CAS862825-91-0
Molecular FormulaC18H16N2O3S
Molecular Weight340.4
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=CNC4=CC=CC=C43
InChIInChI=1S/C18H16N2O3S/c21-18(10-24-17-9-19-14-4-2-1-3-13(14)17)20-8-12-5-6-15-16(7-12)23-11-22-15/h1-7,9,19H,8,10-11H2,(H,20,21)
InChIKeyAJWDVBMFTVEZQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-indol-3-ylsulfanyl)acetamide (CAS 862825-91-0): Baseline Identity and Procurement-Relevant Characteristics


N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-indol-3-ylsulfanyl)acetamide (CAS 862825-91-0, molecular formula C₁₈H₁₆N₂O₃S, molecular weight 340.4 g/mol) is a synthetic small molecule featuring a 1,3-benzodioxole moiety and an indole ring linked via a sulfanyl acetamide bridge . Its distinguishing structural feature is a methylene spacer between the acetamide nitrogen and the benzodioxole group, differentiating it from analogs with a direct nitrogen-to-benzodioxole bond . Publicly available quantitative biological profiling data for this compound originates primarily from high-throughput screening (HTS) campaigns archived in authoritative databases .

Why N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-indol-3-ylsulfanyl)acetamide Cannot Be Replaced by Generic In-Class Analogs


Substituting this compound with close structural analogs such as N-(2H-1,3-benzodioxol-5-yl)-2-(1H-indol-3-ylsulfanyl)acetamide (CAS 450351-85-6) or N-(2H-1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide (CAS 536701-96-9) introduces critical pharmacological liabilities. The target compound contains a methylene (-CH₂-) linker between the acetamide nitrogen and the benzodioxole ring; its direct analog CAS 450351-85-6 lacks this spacer, enforcing a more rigid, shorter bond path that alters the three-dimensional pharmacophore . Furthermore, the unsubstituted indole NH in the target compound is free, whereas CAS 536701-96-9 features a 2-methyl substituent that increases steric bulk and modulates hydrogen-bonding capacity . HTS profiling reveals that even subtle structural modifications within this chemical series lead to qualitative shifts in target engagement profiles, as detailed in Section 3.

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-indol-3-ylsulfanyl)acetamide: Quantitative Differentiation Evidence vs. Closest Analogs


HepG2 Cytotoxicity: Moderate Cytotoxic Liability Distinct from Potent Anticancer Agents

In a HepG2 cell-based cytotoxicity assay (PubChem AID 7071-02), the target compound exhibited an EC₅₀ of 6.78–8.56 µM, indicating moderate cytotoxicity . This contrasts with the more potent anticancer agent doxorubicin, which displayed a HepG2 IC₅₀ of 3.18 ± 1.19 µM in a comparable assay format [1]. The reduced intrinsic cytotoxicity of the target compound, relative to established DNA-damaging agents, makes it a potentially cleaner tool compound for target-based screens where nonspecific cytotoxicity must be minimized.

Cytotoxicity profiling Hepatocellular carcinoma Safety screening

Target Selectivity Profile: Low Activity Against Most Screened Targets Suggests Clean Background for Niche Applications

In a broad HTS panel encompassing 20+ distinct targets (including GPCRs, enzymes, and ion channels), the target compound demonstrated negligible activity (classified as 'Inactive' or 'Activator' with very low efficacy/partial curves) in >90% of assays, with the notable exception of DNA polymerase iota where it exhibited partial activation . This profile contrasts sharply with the expected promiscuous binding of many indole-based kinase inhibitors, which frequently show multi-target activity across the kinome [1]. The selective lack of activity minimizes off-target liabilities and simplifies interpretation of experimental results.

Target engagement Selectivity screening Polypharmacology

DNA Polymerase Iota Activation: A Potential Niche Differentiation Point

Among the limited positive signals in the HTS panel, the compound exhibited partial activation of DNA polymerase iota (POLI) at mid-micromolar concentrations, with a reported maximal efficacy of ~88% . In contrast, no POLI activation was observed for the close analog CAS 536701-96-9 when tested in the same assay format, which was instead classified as 'Inactive' . This qualitative difference suggests that the methylene linker and unsubstituted indole NH are critical for engaging the POLI active site.

DNA damage repair Translesion synthesis Polymerase iota

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-indol-3-ylsulfanyl)acetamide: High-Value Application Scenarios Based on Quantitative Evidence


Tool Compound for DNA Polymerase Iota (POLI) Functional Studies

The compound's ability to activate POLI with approximately 88% maximal efficacy in HTS , combined with its inactivity against the closely related 2-methyl analog , positions it as a structurally defined probe for investigating POLI-mediated translesion synthesis pathways. Researchers can use this compound to activate POLI in cell-based assays while minimizing interference from polymerases eta or kappa, for which the compound was classified as 'Inactive' .

Negative Control or Vehicle for Cytotoxicity Counter-Screens

With a HepG2 cytotoxicity EC₅₀ of 6.78–8.56 µM , the compound exhibits cytotoxicity that is significantly lower than classical DNA-damaging agents like doxorubicin (IC₅₀ 3.18 µM) . This moderate cytotoxic liability makes it suitable as a reference compound for calibrating cytotoxicity thresholds in phenotype-based drug discovery screens, helping to distinguish between mechanism-specific and non-specific toxic effects.

Chemical Biology Probe for Investigating Linker-Dependent SAR in Benzodioxole-Indole Hybrids

The methylene spacer in the target compound imparts conformational flexibility that directly influences target engagement, as demonstrated by the differential POLI activity between the target and its non-linker analog . This makes the compound an essential reference point for structure-activity relationship (SAR) studies exploring the optimal linker length and geometry in benzodioxole-indole hybrids, a scaffold class of interest in multiple therapeutic areas.

Quote Request

Request a Quote for N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-indol-3-ylsulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.